molecular formula C8H3BrF6O4S B13440775 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate

Cat. No.: B13440775
M. Wt: 389.07 g/mol
InChI Key: RTWKNLUWEMTRLN-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate (CAS: 200956-30-5) is a specialized chemical building block of significant interest in pharmaceutical and advanced materials research . With the molecular formula C8H3BrF6O4S and a molecular weight of 389.07 g/mol, this compound integrates two highly valuable functionalities: a bromo substituent and a trifluoromethanesulphonate (triflate) group, attached to a phenoxy ring further modified with a trifluoromethoxy group . This structure makes it an exceptionally versatile and reactive intermediate for synthetic chemistry. The presence of the triflate group is particularly critical, as it serves as an excellent leaving group, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, to install new carbon-carbon bonds . Concurrently, the bromo substituent offers an additional site for functionalization, for instance, via metal-halogen exchange or substitution reactions, allowing for sequential and selective derivatization. The trifluoromethoxy group imbues the molecule with enhanced metabolic stability, lipophilicity, and membrane permeability, properties that are highly sought after in the design of bioactive molecules . As such, this compound is primarily used as a key precursor in the discovery and development of active pharmaceutical ingredients (APIs), including potential modulators of neurological targets like AMPA receptors . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H3BrF6O4S

Molecular Weight

389.07 g/mol

IUPAC Name

[2-bromo-5-(trifluoromethoxy)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H3BrF6O4S/c9-5-2-1-4(18-7(10,11)12)3-6(5)19-20(16,17)8(13,14)15/h1-3H

InChI Key

RTWKNLUWEMTRLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Bromination of 5-(Trifluoromethoxy)phenol or Related Precursors

  • Bromination is typically performed using brominating agents such as N-bromosuccinimide (NBS), bromine, or specialized brominating reagents under controlled conditions.
  • The regioselective bromination at the 2-position can be achieved by using directing groups or by starting with a phenol already bearing the trifluoromethoxy substituent at the 5-position.
  • Literature on bromination of trifluoromethoxy-substituted phenols is limited but can be inferred from analogous bromination of 2-chlorobenzoic acid derivatives using dibromo-amino silica gel as a bromination reagent with ferric trifluoromethanesulfonate catalyst in halogenated hydrocarbon solvents at 60–70 °C for 6–12 hours, yielding high selectivity for bromination.

Alternative Multi-step Synthesis of Brominated Trifluoromethoxybenzenes

  • A multi-step route involves nitration, reduction, diazotization, and bromination, as exemplified in the synthesis of 2-bromo-5-fluorobenzotrifluoride. This approach uses common reagents and mild conditions, providing high purity and yield.
  • For trifluoromethoxy analogs, similar strategies could be adapted, starting from 5-trifluoromethoxy-substituted benzenes.

Conversion to the Trifluoromethanesulphonate (Triflate)

Triflation of Phenolic Hydroxyl Group

  • The triflate group (-OSO2CF3) is introduced by reacting the phenolic hydroxyl group with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) in the presence of a base such as pyridine or triethylamine.
  • This reaction is typically carried out at low temperatures (0 to -20 °C) in anhydrous solvents like dichloromethane to avoid side reactions.
  • The triflation step is well-established in the literature for phenol derivatives bearing electron-withdrawing groups such as trifluoromethoxy and halogens, ensuring good yields and product stability.

Representative Detailed Preparation Procedure

Step Reagents/Conditions Description Yield/Notes
1. Bromination 5-(Trifluoromethoxy)phenol, NBS or dibromo-amino silica gel, ferric triflate catalyst, halogenated hydrocarbon solvent (e.g., 1-chlorobutane), 60-70 °C, 6-12 h Selective bromination at 2-position High selectivity; purification by recrystallization or filtration
2. Triflation Brominated phenol, trifluoromethanesulfonic anhydride, pyridine, CH2Cl2, 0 to -20 °C, 1-2 h Formation of trifluoromethanesulphonate ester High yield, product stable under ambient conditions

Analytical and Purification Data

  • The brominated intermediate and final triflate product are purified by filtration, recrystallization, or chromatography.
  • Characterization typically involves NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination.
  • Purity is generally >98% as confirmed by chromatographic and spectroscopic methods.
  • Single crystal X-ray diffraction can confirm the structure and substitution pattern, as demonstrated for related triaryloxonium salts.

Summary of Key Research Findings

  • Bromination using dibromo-amino silica gel and ferric trifluoromethanesulfonate catalyst provides a high-selectivity method for introducing bromine onto aromatic rings bearing electron-withdrawing groups.
  • Multi-step synthesis involving nitration, reduction, diazotization, and bromination yields high-purity brominated trifluoromethylbenzenes and could be adapted for trifluoromethoxy analogs.
  • Triflation of phenolic hydroxyl groups with trifluoromethanesulfonic anhydride is a standard, efficient method to obtain aryl triflates with excellent yields and stability.
  • The combination of these methods allows for the preparation of complex aryl triflates such as this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Electrophilic Aromatic Substitution: Electrophiles like nitrating agents or halogens in the presence of Lewis acids.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Cross-Coupling Reactions: Biaryl compounds.

    Electrophilic Aromatic Substitution: Substituted phenyl derivatives with electrophilic groups.

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Chemical Biology: Utilized in the study of biological pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate in chemical reactions involves the activation of the phenyl ring by the trifluoromethoxy and trifluoromethanesulphonate groups. These electron-withdrawing groups increase the electrophilicity of the bromine atom, making it more susceptible to nucleophilic attack. In cross-coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to three related fluorinated derivatives: 2-Bromo-5-(trifluoromethoxy)phenol, Sodium 2-bromo-5-(trifluoromethyl)benzenesulfinate, and (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride. Key differences lie in their functional groups, reactivity, and applications.

Table 1: Comparative Analysis of Key Properties

Property 2-Bromo-5-(trifluoromethoxy)phenyl Trifluoromethanesulphonate (Inferred) 2-Bromo-5-(trifluoromethoxy)phenol Sodium 2-bromo-5-(trifluoromethyl)benzenesulfinate (2-(Trifluoromethoxy)phenyl)methanesulfonyl Chloride
Molecular Weight ~375.1 (estimated) 257.01 ~318.1 (estimated) ~264.5 (estimated)
Functional Groups Trifluoromethanesulphonate ester, Br, CF₃O⁻ Phenol, Br, CF₃O⁻ Sulfinate salt (SO₂⁻), Br, CF₃ Sulfonyl chloride (SO₂Cl), CF₃O⁻
Reactivity High (triflate group enables SN2/SN1 reactions) Moderate (phenol acidity, Br substitution) Low (stable sulfinate salt) High (sulfonyl chloride reacts with amines/alcohols)
Solubility Likely low in water, soluble in organic solvents Low (hydrophobic CF₃O⁻ and Br groups) High (ionic sulfinate salt) Low (reacts with polar solvents)
Primary Applications Electrophile in cross-coupling or alkylation Intermediate for sulfonate esters Discontinued; potential sulfone synthesis Discontinued; sulfonamide precursor

Detailed Research Findings

Stability and Handling

  • The phenol analog (2-Bromo-5-(trifluoromethoxy)phenol) requires storage at 2–8°C due to its sensitivity to oxidation and moisture. In contrast, the trifluoromethanesulphonate ester likely has higher thermal stability but may hydrolyze in humid conditions.
  • Both Sodium 2-bromo-5-(trifluoromethyl)benzenesulfinate and (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride are listed as discontinued, possibly due to challenges in synthesis or stability.

Biological Activity

2-Bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a synthetic compound that has garnered attention in various fields of research, particularly due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H10BrF3O4S
  • Molecular Weight : 399.18 g/mol
  • IUPAC Name : this compound

The presence of bromine and trifluoromethoxy groups in its structure suggests potential reactivity and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to act as a potent electrophile. It can participate in nucleophilic substitution reactions, which may influence various biochemical pathways. The trifluoromethanesulfonate moiety enhances the compound's electrophilicity, allowing it to interact with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that alter their functions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the inhibition of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and are overexpressed in various cancers, has been linked to compounds containing trifluoromethyl groups .

  • Case Study : A study investigating the effects of trifluoromethylated compounds on BCAT activity demonstrated that certain derivatives could inhibit BCAT1 and BCAT2 with IC50 values below 20 μM, suggesting a potential for therapeutic application in cancer treatment .

Enzyme Inhibition

Compounds similar to this compound have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. The interaction with enzymes such as kinases or phosphatases could lead to altered signaling pathways.

Antimicrobial Activity

The unique chemical properties of trifluoromethylated compounds also suggest potential antimicrobial activities. Research has shown that the introduction of trifluoromethoxy groups can enhance the potency of antimicrobial agents by increasing their lipophilicity and stability against enzymatic degradation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound ABCAT1 Inhibition<20
Compound BAntimicrobial15
Compound CKinase Inhibition30

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via sulfonation of the corresponding phenol derivative. For example, reacting 2-bromo-5-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride in anhydrous dichloromethane under inert atmosphere, using pyridine as a base to neutralize generated acid . Optimization includes stoichiometric control (1:1.2 molar ratio of phenol to triflic anhydride) and monitoring reaction progress via thin-layer chromatography (TLC). Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and trifluoromethoxy/sulfonate group integration .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected at 376.94 g/mol) .
  • Elemental Analysis : Validate purity (>95%) and absence of halogen or sulfur contaminants .

Q. What are the key storage and safety protocols for handling this compound?

  • Methodology : Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of the sulfonate ester. Use inert atmosphere (N2_2/Ar) during handling to avoid oxidation. Dispose of waste via licensed chemical treatment facilities due to bromine and sulfur content .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the trifluoromethanesulfonate group in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing trifluoromethoxy group at the 5-position enhances the leaving ability of the sulfonate group by polarizing the C–O bond. Kinetic studies (e.g., monitoring SN2 reactions with amines or alkoxides) under varying conditions (temperature, solvent polarity) can quantify activation parameters. Compare with analogs (e.g., 4-bromo derivatives) to isolate substituent effects .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodology : Systematic analysis of variables:

  • Catalyst screening : Use Pd(PPh3_3)4_4 vs. CuI for coupling reactions.
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (less polar).
  • Temperature gradients : Test 25°C vs. 60°C for Suzuki-Miyaura couplings.
    Document side products via LC-MS to identify competing pathways (e.g., protodeboronation) .

Q. What experimental strategies are effective for studying the bioactivity of this compound, particularly in antimicrobial contexts?

  • Methodology :

  • Microbial assays : Test against Gram-positive (e.g., Bacillus cereus) and Gram-negative (E. coli) bacteria using broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) .
  • Structure-activity relationship (SAR) : Modify the bromine or trifluoromethoxy positions to assess impact on bioactivity. For example, replace Br with Cl or vary the trifluoromethoxy group’s position .

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